N-ethoxy-4-methyl-benzenesulfonamide
Description
N-Ethoxy-4-methyl-benzenesulfonamide is a sulfonamide derivative characterized by an ethoxy (-OCH₂CH₃) group attached to the sulfonamide nitrogen and a methyl (-CH₃) group at the para position of the benzene ring. Sulfonamides are widely studied for applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
N-ethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-10-14(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
InChI Key |
GWKHTOKEYIPTGO-UHFFFAOYSA-N |
Canonical SMILES |
CCONS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among sulfonamides arise from substituents on the nitrogen atom and the benzene ring. Below is a comparative table of N-ethoxy-4-methyl-benzenesulfonamide and related compounds:
Physicochemical Properties
- Solubility : The ethoxy group in this compound likely imparts moderate polarity, balancing solubility in both aqueous and organic phases. In contrast, N-hydroxy-4-methyl-benzenesulfonamide exhibits higher hydrophilicity due to the -OH group , while N-benzyl-N-ethyl derivatives show reduced water solubility due to bulky alkyl/aryl groups .
- Spectroscopic Data :
- NMR : For analogs like (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide, ¹H NMR chemical shifts for methyl groups typically appear at δ 2.4–2.6 ppm, while ethoxy protons resonate near δ 1.3–1.5 (CH₃) and δ 3.7–4.0 (CH₂) .
- IR : Sulfonamide S=O stretches are observed at ~1150–1300 cm⁻¹, with variations depending on substituents .
Crystallographic and Computational Insights
- Structural Analysis: Single-crystal X-ray studies of N-benzyl-N-ethyl-4-methylbenzenesulfonamide () reveal non-planar conformations due to steric hindrance from substituents. Similar analyses for the ethoxy variant could clarify its packing efficiency and intermolecular interactions.
- Software Tools : Programs like SHELX and ORTEP-3 are critical for refining crystal structures and visualizing molecular geometries.
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